N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S2 and its molecular weight is 482.05. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to N-(2-(dimethylamino)ethyl)-2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride often involves their synthesis and detailed characterization. For example, Yu et al. (2014) described the synthesis of novel derivatives through carbodiimide condensation catalysis, showcasing methodologies that could be applicable to the compound (Yu et al., 2014). Such methods provide a foundation for the synthesis of complex molecules with potential biological or material applications.
Potential Biological Activities
Compounds with benzothiazole and acetamide groups have been studied for their biological activities. Fahim and Ismael (2019) investigated the antimicrobial activity of sulphonamide derivatives, indicating that structural analogs of the compound might possess antimicrobial properties (Fahim & Ismael, 2019). This suggests potential research applications in developing new antimicrobial agents.
Material Science Applications
The structural features of this compound might also find applications in material science. For instance, Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors, a study that underscores the potential of similar compounds in protecting materials against corrosion (Hu et al., 2016).
Drug Discovery and Development
In drug discovery, the exploration of novel compounds for their therapeutic potential is a primary focus. Studies like those by Stec et al. (2011), which investigated the structure-activity relationships of PI3K/mTOR inhibitors, highlight the importance of understanding the molecular basis of drug action (Stec et al., 2011). While the specific compound of interest was not directly studied, the methodologies and insights from such research can guide the investigation of its therapeutic potential.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(2,4-dimethylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2.ClH/c1-15-6-7-17(16(2)12-15)13-21(26)25(11-10-24(3)4)22-23-19-9-8-18(30(5,27)28)14-20(19)29-22;/h6-9,12,14H,10-11,13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZGKJOQZCYORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.